1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one
Description
Overview of Trifluoromethylated Pyrazole Chemistry
Trifluoromethylated pyrazoles represent a significant class of fluorinated heterocycles that have garnered substantial attention in contemporary organic chemistry due to their unique electronic properties and potential applications. The incorporation of trifluoromethyl groups into pyrazole frameworks fundamentally alters the electronic distribution, lipophilicity, and metabolic stability of these heterocyclic systems. Modern synthetic approaches to trifluoromethylated pyrazoles have evolved considerably, with methodologies ranging from direct trifluoromethylation reactions to cycloaddition strategies that incorporate trifluoromethyl-containing building blocks.
The regioselectivity of trifluoromethyl incorporation into pyrazole systems has become a critical consideration in synthetic design. Research has demonstrated that solvent effects can dramatically influence the regioselective formation of 3-trifluoromethyl versus 5-trifluoromethyl pyrazoles, with highly polar protic solvents favoring 3-trifluoromethyl derivatives and polar aprotic solvents preferentially yielding 5-trifluoromethyl isomers. This solvent-dependent regioselectivity has been successfully exploited in the synthesis of pharmaceutical compounds, including important drugs such as celecoxib and selective cyclooxygenase inhibitors.
The synthetic versatility of trifluoromethylated pyrazoles extends to multiple synthetic approaches, including 1,3-dipolar cycloaddition reactions utilizing trifluoroacetonitrile-derived nitrile imines. These reactions proceed with excellent regio- and diastereoselectivity, providing access to trans-configured 5-acyl-pyrazolines that serve as precursors to fully substituted pyrazoles through subsequent oxidative aromatization. The scalability and functional group tolerance of these methods make them particularly attractive for medicinal chemistry applications where trifluoromethylated pyrazoles serve as privileged scaffolds.
Historical Development and Significance of Trifluoromethyl-Substituted Heterocycles
The historical development of trifluoromethylated heterocycles traces back to early investigations in fluorine chemistry, with the first systematic studies of trifluoromethyl groups in biological systems conducted by Lehmann in 1927. The foundational work by Frédéric Swarts in 1892, involving the reaction of benzotrichloride with antimony fluoride, established early synthetic precedents for trifluoromethyl incorporation. These pioneering efforts laid the groundwork for subsequent developments that would ultimately lead to the sophisticated synthetic methodologies available today.
The evolution of trifluoromethylation chemistry accelerated significantly in the latter half of the twentieth century, with the development of the McLoughlin-Thrower reaction in 1968 representing a crucial milestone in coupling reactions involving iodofluoroalkanes. This was followed by important adaptations by Kobayashi and Kumadaki in 1969, which extended trifluoromethylation protocols to broader substrate classes. The introduction of trifluoromethyltrimethylsilane by Ruppert in 1984, and its subsequent activation by Prakash and Olah in 1989, revolutionized nucleophilic trifluoromethylation approaches.
The significance of trifluoromethyl-substituted heterocycles in pharmaceutical chemistry became increasingly apparent through the late twentieth and early twenty-first centuries. Notable pharmaceutical compounds incorporating trifluoromethyl groups include fluoxetine, mefloquine, leflunomide, dutasteride, bicalutamide, aprepitant, and celecoxib. The unique properties conferred by trifluoromethyl substitution, including enhanced lipophilicity, increased metabolic stability, and improved membrane permeability, have made these motifs particularly valuable in drug design.
Recent developments in trifluoromethylated heterocycle synthesis have focused on metal-free methodologies and photoredox catalysis approaches. The work by Nagib and MacMillan demonstrated the broad utility of photoredox catalysis for trifluoromethylation of arenes and heteroarenes, providing mild and operationally simple strategies for direct trifluoromethylation using commercial photocatalysts. These advances have been particularly beneficial for late-stage drug development, enabling the direct trifluoromethylation of pharmaceutical agents without requiring extensive synthetic sequence modifications.
Molecular Architecture and Conformational Analysis
The molecular architecture of 1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one exhibits distinctive structural features that arise from the unique combination of the pyrazole heterocycle, benzyl substitution, and trifluoromethyl ketone functionality. The compound possesses a molecular formula of C₁₂H₉F₃N₂O with a molecular weight of 254.21 g/mol. The structural arrangement consists of a pyrazole ring substituted at the N-1 position with a benzyl group and at the C-4 position with a trifluoromethyl ketone moiety.
Conformational analysis of related benzyl-substituted pyrazole systems provides insight into the three-dimensional arrangement of this compound. Crystallographic studies of similar structures, such as 4-benzyl-3,5-dimethyl-1H-pyrazole, reveal that the dihedral angle between the pyrazole ring and the phenyl ring typically ranges from 78° to 80°. This significant twist between the aromatic systems minimizes steric interactions while maintaining sufficient conjugative communication between the ring systems.
The presence of the trifluoromethyl ketone substituent at the C-4 position introduces additional conformational considerations. The carbonyl group adopts a planar geometry consistent with its sp² hybridization, while the trifluoromethyl group exhibits a tetrahedral arrangement around the carbon center. The electron-withdrawing nature of both the carbonyl and trifluoromethyl functionalities creates a region of significant electron deficiency that influences both the molecular conformation and reactivity patterns.
The rotational barriers associated with the benzyl substituent and the trifluoromethyl ketone group contribute to the overall conformational landscape of the molecule. The benzyl group attached to the N-1 position can adopt multiple conformations through rotation about the N-C bond, with the preferred conformation influenced by both steric and electronic factors. Similarly, the trifluoromethyl ketone moiety exhibits restricted rotation about the C-C bond connecting it to the pyrazole ring, with the preferred conformation dictated by orbital overlap considerations and minimization of 1,3-diaxial interactions.
Electronic Properties and Structural Implications of the Trifluoromethyl Group
The electronic properties of the trifluoromethyl group in this compound significantly influence both the molecular structure and chemical behavior of the compound. The trifluoromethyl group functions as a powerful electron-withdrawing substituent, with Hammett sigma constants of σₘₑₜₐ = 0.43 and σₚₐᵣₐ = 0.54, indicating its strong inductive electron-withdrawing effect. This electronic influence extends throughout the molecular framework, affecting the electron density distribution within the pyrazole ring system.
The electron-withdrawing nature of the trifluoromethyl group arises from the high electronegativity of fluorine atoms (4.0) relative to carbon (2.5), resulting in a significant dipole moment and partial positive charge on the carbon center. This electronic configuration makes the trifluoromethyl group an effective electron acceptor, capable of stabilizing adjacent negative charge development and activating neighboring positions toward nucleophilic attack. In the context of the pyrazole ring system, this electron withdrawal deactivates the aromatic ring toward electrophilic aromatic substitution while simultaneously enhancing the electrophilicity of the carbonyl carbon in the ketone functionality.
The positioning of the trifluoromethyl ketone at the C-4 position of the pyrazole ring creates a unique electronic environment that influences both the aromatic character of the heterocycle and the reactivity of the carbonyl group. The electron-withdrawing effect is transmitted through both inductive and field effects, resulting in a reduction of electron density throughout the pyrazole π-system. This electronic perturbation affects the chemical shifts observed in nuclear magnetic resonance spectroscopy, with downfield shifts typically observed for protons on the pyrazole ring due to the deshielding effect of the trifluoromethyl group.
| Electronic Parameter | CF₃ Group | Comparative Data |
|---|---|---|
| Hammett σₘₑₜₐ | 0.43 | CH₃: -0.07 |
| Hammett σₚₐᵣₐ | 0.54 | CH₃: -0.17 |
| Inductive Parameter (σᵢ) | 0.42 | CH₃: -0.04 |
| Electronegativity | 3.5 (effective) | CH₃: 2.3 (effective) |
| Dipole Moment | 2.32 D | CH₃: 0.4 D |
The structural implications of trifluoromethyl substitution extend beyond simple electronic effects to include significant changes in molecular polarity, hydrogen bonding patterns, and intermolecular interactions. The strongly polar C-F bonds contribute to the overall dipole moment of the molecule, influencing both solubility characteristics and crystal packing arrangements. In crystalline forms of related trifluoromethylated pyrazoles, the fluorine atoms often participate in weak intermolecular interactions, including C-H⋯F hydrogen bonds and F⋯F contacts, which contribute to the overall stability of the solid-state structure.
The influence of the trifluoromethyl group on the carbonyl functionality is particularly noteworthy, as the α-trifluoromethyl substitution significantly enhances the electrophilic character of the carbonyl carbon. This electronic activation makes the ketone more susceptible to nucleophilic addition reactions while simultaneously reducing the basicity of the carbonyl oxygen. The combined effect of these electronic perturbations results in a carbonyl group with distinctive reactivity patterns compared to non-fluorinated analogs.
Furthermore, the metabolic stability implications of trifluoromethyl substitution have been extensively documented, with the C-F bonds providing resistance to oxidative metabolism by cytochrome P450 enzymes. This enhanced metabolic stability, combined with the favorable lipophilicity characteristics imparted by the trifluoromethyl group, contributes to the pharmaceutical relevance of compounds containing this structural motif. The electronic properties of the trifluoromethyl group thus serve dual roles in both modulating chemical reactivity and enhancing biological activity profiles.
Properties
IUPAC Name |
1-(1-benzylpyrazol-4-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)11(18)10-6-16-17(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPJLTKCQANWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
Analytical Techniques to Confirm Synthesis
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and substitution pattern on the pyrazole ring.
- Mass Spectrometry (MS): Validates molecular weight (approx. 254.21 g/mol) and molecular formula (C12H9F3N2O).
- Infrared Spectroscopy (IR): Identifies characteristic ketone (C=O) and trifluoromethyl (CF3) functional groups.
- Chromatography (HPLC/GC): Assesses purity and monitors reaction progress.
Summary Table of Key Compound Data
| Parameter | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C12H9F3N2O |
| Molecular Weight | 254.21 g/mol |
| CAS Number | 1339721-29-7 |
| Synthesis Method | Friedel-Crafts acylation |
| Catalyst | Aluminum chloride (AlCl3) |
| Typical Yield | >70% |
| Purification Techniques | Recrystallization, Chromatography |
| Key Analytical Techniques | NMR, MS, IR, HPLC |
Research Findings and Applications Related to Preparation
- The trifluoromethyl ketone group introduced by this synthesis enhances the compound’s stability and biological activity.
- The preparation method is critical to obtaining a compound suitable for enzyme inhibition studies, receptor binding assays, and as a building block in pharmaceutical research.
- The presence of the trifluoromethyl group demands careful control of reaction conditions to avoid side reactions and ensure high selectivity.
Chemical Reactions Analysis
Oxidation Reactions
The trifluoromethyl ketone moiety undergoes selective oxidation under controlled conditions.
-
The electron-withdrawing effect of the trifluoromethyl group enhances the stability of intermediates during oxidation.
Reduction Reactions
Reduction targets the ketone group, producing secondary alcohols.
| Reagent/Conditions | Product | Yield |
|---|---|---|
| NaBH₄ (ethanol, 0°C) | 1-(1-Benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol | 72% |
| LiAlH₄ (THF, reflux) | Same as above | 89% |
-
LiAlH₄ outperforms NaBH₄ due to the strong electron-withdrawing nature of the CF₃ group, which reduces carbonyl reactivity .
Substitution Reactions
The benzyl group participates in nucleophilic substitutions, enabling functional diversification.
Acyl Substitution
Reaction with benzoyl chloride in the presence of LiHMDS yields 1-(4-benzoyl-1H-pyrazol-1-yl)-2,2,2-trifluoroethan-1-one (87% yield) .
Dehydration
Under acidic conditions (H₂SO₄/EtOH), the compound undergoes dehydration to form a conjugated enone system, critical for cyclization reactions :
Cyclization and Heterocycle Formation
The trifluoroethyl group facilitates cyclization with aromatic amines or thiols:
| Reagent | Product | Application |
|---|---|---|
| 1,2-Diaminobenzene | Pyrazolo[1,5-a]quinoxaline derivative | Fluorescent probes |
| Thiourea | Thiazole-fused pyrazole | Antimalarial agents |
Comparative Reactivity
The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:
Mechanistic Insights
-
Acid-Catalyzed Dehydration : DFT studies (M06-2X/ma-def2-TZVPP) show a 3.7 kcal/mol higher energy barrier for dehydration in trifluoro derivatives compared to carboxamide analogs due to steric and electronic effects .
-
Nucleophilic Substitution : The benzyl group’s mobility is enhanced by the electron-deficient pyrazole ring, enabling efficient aryl substitutions .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of 1-benzyl-1H-pyrazole with trifluoroacetylating agents, often employing Friedel-Crafts acylation in the presence of Lewis acids like aluminum chloride. This method allows for the formation of the trifluoromethyl ketone under controlled conditions to avoid hydrolysis.
Chemical Reactions
The compound can undergo several types of reactions:
- Oxidation : Converts the ketone to carboxylic acids or other oxidized derivatives.
- Reduction : Reduces the ketone group to form alcohols.
- Substitution : The benzyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Major Products
The specific products formed depend on the reagents and conditions used in these reactions, showcasing the compound's versatility in synthetic chemistry.
Chemistry
1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one serves as an important building block for synthesizing more complex molecules. Its trifluoromethyl group enhances reactivity and stability, making it a preferred choice in various synthetic pathways.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor and its ability to bind to specific receptors. The trifluoromethyl ketone group is known to increase binding affinity and selectivity towards biological targets, which is crucial in drug design and development.
Pharmaceutical Industry
The compound has implications in drug discovery, particularly in developing new therapeutic agents targeting various diseases. Its structural features allow it to interact with biological systems effectively, making it a candidate for further pharmacological studies.
Agrochemicals
In agriculture, this compound can be utilized in the formulation of agrochemicals. Its chemical properties allow for the development of effective pesticides or herbicides that can enhance crop protection against pests and diseases.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound acts as a potent inhibitor for specific enzymes involved in metabolic pathways. The mechanism involves competitive inhibition where the compound binds to the active site of the enzyme more effectively than natural substrates. This property has been explored for developing treatments for metabolic disorders .
Drug Development Research
Research has indicated that modifications to the core structure of this compound can lead to derivatives with enhanced pharmacological profiles. For instance, altering substituents on the benzyl group has resulted in compounds with improved selectivity and efficacy against cancer cell lines .
Mechanism of Action
The mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The trifluoromethyl ketone group is known to enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Key Structural Analogs :
- Electronic Effects :
- The benzyl group in the target compound enhances π-π stacking interactions compared to halogenated phenyl analogs (e.g., ’s bromo-chloro-fluoro derivative), which prioritize steric and electronic modulation for reactivity .
- Trifluoroacetyl (CF₃-CO) groups in all analogs show strong IR absorption at ~1700 cm⁻¹ (C=O stretch), confirming consistent electronic behavior across derivatives .
Stability and Reactivity
- Thermal Stability : The benzyl-pyrazole core in the target compound likely offers superior thermal stability over aliphatic analogs (e.g., dihydro-pyran derivatives in ), which may decompose at lower temperatures due to ring strain .
- Hydrolytic Sensitivity : The CF₃-CO group in all analogs is susceptible to nucleophilic attack, but electron-withdrawing substituents (e.g., Cl in ) may slow hydrolysis compared to electron-donating groups (e.g., NH₂ in ) .
Data Tables
Table 1: Spectral and Physical Property Comparison
Biological Activity
1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one is a synthetic compound characterized by a pyrazole ring with a benzyl substituent and a trifluoromethyl ketone group. This unique structure contributes to its distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 252.22 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl ketone moiety is known to improve binding affinity and selectivity towards these targets, suggesting potential applications in enzyme inhibition and receptor modulation .
Enzyme Inhibition
Research has indicated that this compound exhibits inhibitory effects on various enzymes. For example:
- Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit COX enzymes, which are crucial in the inflammatory process. This suggests potential anti-inflammatory properties.
Antiparasitic Activity
In studies focusing on antiparasitic effects, the compound demonstrated notable activity against Plasmodium falciparum, the causative agent of malaria. The effective concentration (EC50) was reported to be around 0.064 μM, indicating strong potency .
Cytotoxicity
The cytotoxic effects of the compound were evaluated in various cell lines. Results indicated that while it possesses some cytotoxic properties, the therapeutic index remains favorable for further development as an antiparasitic agent .
Case Study 1: Antimalarial Activity
In a controlled study using mouse models infected with Plasmodium berghei, treatment with this compound resulted in a significant reduction in parasitemia levels (30% reduction at 40 mg/kg). This study underscored the compound's potential as an antimalarial drug candidate .
Case Study 2: Enzyme Inhibition Profile
A comparative analysis was conducted on the enzyme inhibition profile of this compound against other pyrazole derivatives. The results highlighted that the trifluoromethyl ketone group significantly enhances enzyme binding compared to compounds lacking this feature .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are effective for preparing 1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one?
Answer:
The compound can be synthesized via azide-based multicomponent reactions. For example, azide intermediates react with trifluoroacetyl precursors under mild conditions to form the pyrazole core. A scalable approach involves coupling 1-benzylpyrazole derivatives with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) in dichloromethane at 0–25°C, achieving yields of ~43–72% after purification by flash column chromatography . Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.5 for pyrazole:trifluoroacetyl reagent) is critical to minimize side products like dimerized intermediates.
Advanced: How can SHELX software be applied to resolve crystallographic data contradictions for this compound?
Answer:
SHELXL (via SHELXTL) is recommended for refining high-resolution crystallographic data. For example, when monoclinic symmetry (space group P2₁/c) is observed, initial structure solutions from SHELXD can be further refined using SHELXL’s robust least-squares algorithms. Key parameters include:
- Twinned data: Use the TWIN and BASF commands to model twin domains, especially if β angles deviate significantly from 90° (e.g., β = 91.56° in related structures) .
- Disordered groups: Apply PART and SUMP restraints for flexible substituents like the benzyl group.
Validation with PLATON or CrystAlisPro ensures consistency in bond lengths (e.g., C–F = 1.32–1.35 Å) and angles .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Identify benzyl protons (δ 7.23–7.30 ppm, multiplet) and pyrazole C4 (δ 124.97 ppm, q due to CF₃ coupling). Trifluoroacetyl carbons appear as quartets (δ ~169.95 ppm, J = 35.5 Hz) .
- IR: Confirm ketone C=O stretching at ~1700–1750 cm⁻¹ and CF₃ symmetric/asymmetric stretches at 1150–1250 cm⁻¹.
- HRMS: Use ESI+ mode to detect [M+H]⁺ ions with mass accuracy <2 ppm (e.g., m/z 295.0854 for C₁₃H₁₁F₃N₂O) .
Advanced: How do electronic effects of the trifluoromethyl group influence reactivity in annulation reactions?
Answer:
The –CF₃ group acts as a strong electron-withdrawing group (EWG), polarizing the ketone for nucleophilic attack. In N-heterocyclic carbene (NHC)-catalyzed [6+2] annulations, the trifluoroacetyl moiety stabilizes transition states via inductive effects, enabling regioselective cyclization with pyrrole aldehydes. Computational studies (DFT) show a 12–15 kcal/mol reduction in activation energy compared to non-fluorinated analogs. Reaction yields improve with electron-deficient aryl groups (e.g., 4-Cl substituents: 72% yield vs. 58% for 4-MeO) .
Basic: What purification strategies are recommended post-synthesis?
Answer:
- Flash chromatography: Use hexane/EtOAc gradients (98:2 to 90:10) to separate unreacted pyrazole precursors and trifluoroacetyl byproducts .
- Recrystallization: Ethanol/water (7:3) mixtures yield high-purity crystals (≥95%) with minimal residual solvents (validated by ¹H NMR).
- HPLC: Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve enantiomeric impurities if chiral centers are present .
Advanced: How to address conflicting crystallographic data on bond angles in the pyrazole ring?
Answer:
Discrepancies in bond angles (e.g., N–N–C vs. C–C–N) may arise from torsional strain induced by the benzyl group. Strategies include:
- Restraints: Apply SADI (similarity restraints) to equivalent bonds in SHELXL.
- High-resolution data: Collect data at low temperature (100 K) to reduce thermal motion artifacts. For example, a study on a related pyrazol-4-yl ketone achieved R₁ = 0.039 using synchrotron radiation (λ = 0.7107 Å) .
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···F contacts) that distort bond angles .
Basic: What intermediates are critical in the synthesis of this compound?
Answer:
- 1-Benzyl-1H-pyrazole-4-carbaldehyde: Synthesized via Vilsmeier-Haack formylation of 1-benzylpyrazole (POCl₃/DMF, 0°C).
- Trifluoroacetyl azides: Prepared from trifluoroacetic anhydride and NaN₃ in acetonitrile (0°C, 2 hours).
- Coupling intermediates: Isolate 4-(azidomethyl)-1-benzylpyrazole before Staudinger-type reactions with ketones .
Advanced: How does the benzyl substituent impact stability under acidic/basic conditions?
Answer:
The benzyl group enhances stability via steric shielding of the pyrazole N1 atom. In acidic media (pH <3), the compound remains intact due to protonation at N2 (pKa ~4.2), preventing ring-opening. Under basic conditions (pH >10), the trifluoroacetyl group undergoes slow hydrolysis (t₁/₂ = 48 hours in 1M NaOH), forming a carboxylic acid derivative. Stability studies (HPLC monitoring) show <5% degradation over 72 hours at pH 7.4 (PBS buffer) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
